molecular formula C12H13N3O3 B2720380 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 865286-69-7

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2720380
CAS No.: 865286-69-7
M. Wt: 247.254
InChI Key: KARDIMGGDAZSLO-UHFFFAOYSA-N
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Description

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with propionic anhydride under reflux conditions, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.

Scientific Research Applications

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)propionamide
  • 5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the presence of both the oxadiazole ring and the propionamide group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARDIMGGDAZSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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